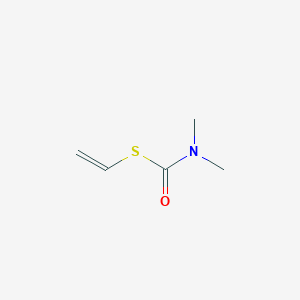
S-Ethenyl dimethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Ethenyl dimethylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of an ethenyl group attached to a dimethylcarbamothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethenyl dimethylcarbamothioate typically involves the reaction of dimethylthiocarbamoyl chloride with an appropriate ethenyl-containing precursor. The reaction is usually carried out in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a solvent like dimethylformamide (DMF). The reaction mixture is heated to around 50°C, and the product is precipitated by the addition of water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: S-Ethenyl dimethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethenyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
Chemistry: S-Ethenyl dimethylcarbamothioate is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of S-Ethenyl dimethylcarbamothioate involves its interaction with nucleophiles, particularly thiol groups in proteins. The compound can form covalent bonds with these groups, leading to the modification of protein function. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling.
Comparación Con Compuestos Similares
- S-Methyl dimethylcarbamothioate
- O-Methyl dimethylcarbamothioate
- S,S’-Dimethyl dithiocarbamate
Comparison: S-Ethenyl dimethylcarbamothioate is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its analogs. For instance, the ethenyl group allows for additional reactions such as polymerization or cross-linking, which are not possible with the methyl or other alkyl derivatives .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological research, and industrial processes. Further research and development could unlock even more applications for this intriguing compound.
Propiedades
Número CAS |
89417-21-0 |
|---|---|
Fórmula molecular |
C5H9NOS |
Peso molecular |
131.20 g/mol |
Nombre IUPAC |
S-ethenyl N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C5H9NOS/c1-4-8-5(7)6(2)3/h4H,1H2,2-3H3 |
Clave InChI |
ANLONEAZXUZJIP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)SC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
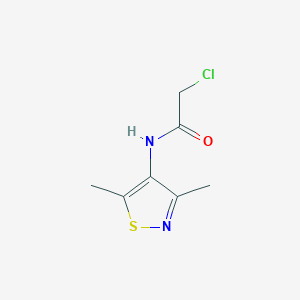
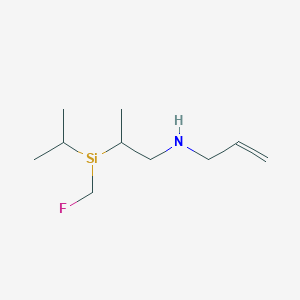
![4-[1-(Propan-2-yl)aziridine-2-sulfonyl]morpholine](/img/structure/B14396623.png)
![Acetic acid;3-[hydroxy(dimethyl)silyl]propyl acetate](/img/structure/B14396628.png)
![N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide](/img/structure/B14396639.png)
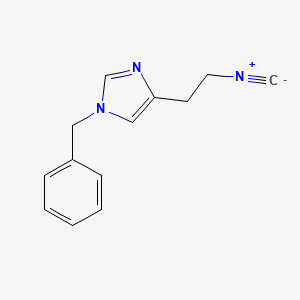
![tert-Butyl [2-(piperidin-1-yl)-2-sulfanylideneethyl]carbamate](/img/structure/B14396642.png)
![4-[(3-Nitro-2-oxo-2H-1-benzopyran-4-yl)amino]benzonitrile](/img/structure/B14396649.png)
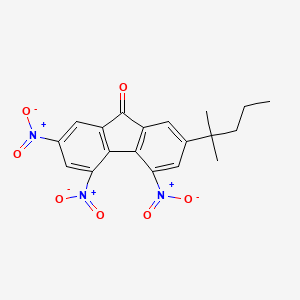
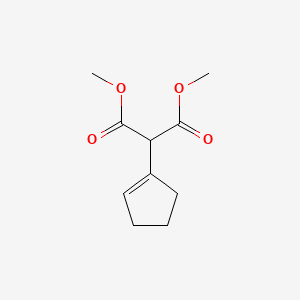
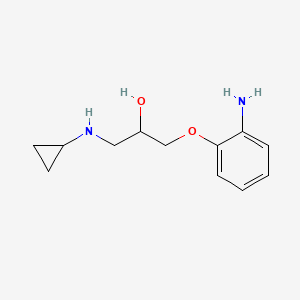
![1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one](/img/structure/B14396671.png)

